molecular formula C11H9FO2S B13304226 3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid

3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid

Cat. No.: B13304226
M. Wt: 224.25 g/mol
InChI Key: AZHPPBYEYANGIF-UHFFFAOYSA-N
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Description

3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid is an organic compound with the molecular formula C₁₁H₉FO₂S and a molecular weight of 224.25 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated benzothiophene derivatives as starting materials, which are then subjected to various chemical reactions to introduce the propanoic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for quality control in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to other benzothiophene derivatives.

Properties

Molecular Formula

C11H9FO2S

Molecular Weight

224.25 g/mol

IUPAC Name

3-(6-fluoro-1-benzothiophen-2-yl)propanoic acid

InChI

InChI=1S/C11H9FO2S/c12-8-2-1-7-5-9(3-4-11(13)14)15-10(7)6-8/h1-2,5-6H,3-4H2,(H,13,14)

InChI Key

AZHPPBYEYANGIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)CCC(=O)O

Origin of Product

United States

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